molecular formula C12H14N2O4 B5539836 3,5-bis(acetylamino)-2-methylbenzoic acid

3,5-bis(acetylamino)-2-methylbenzoic acid

Cat. No.: B5539836
M. Wt: 250.25 g/mol
InChI Key: CHXKMNDKCFFHGT-UHFFFAOYSA-N
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Description

3,5-bis(acetylamino)-2-methylbenzoic acid is an organic compound with the molecular formula C11H12N2O4 It is a derivative of benzoic acid, featuring two acetylamino groups at the 3 and 5 positions and a methyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(acetylamino)-2-methylbenzoic acid typically involves the acetylation of 3,5-diamino-2-methylbenzoic acid. The reaction is carried out using acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction conditions generally include heating the mixture to a temperature range of 50-70°C for several hours to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(acetylamino)-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetylamino groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetylamino groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of 3,5-diamino-2-methylbenzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-bis(acetylamino)-2-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-bis(acetylamino)-2-methylbenzoic acid involves its interaction with specific molecular targets. The acetylamino groups can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation or microbial growth, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-diamino-2-methylbenzoic acid: Lacks the acetyl groups, which may result in different reactivity and biological activity.

    3,5-diacetylamino-benzoic acid: Similar structure but without the methyl group at the 2 position.

    2-methylbenzoic acid: Lacks the acetylamino groups, resulting in different chemical properties.

Uniqueness

3,5-bis(acetylamino)-2-methylbenzoic acid is unique due to the presence of both acetylamino groups and a methyl group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3,5-diacetamido-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-6-10(12(17)18)4-9(13-7(2)15)5-11(6)14-8(3)16/h4-5H,1-3H3,(H,13,15)(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXKMNDKCFFHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1NC(=O)C)NC(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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